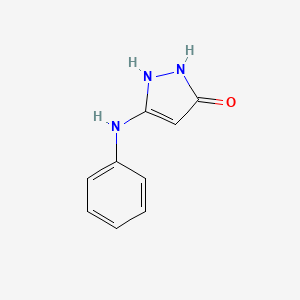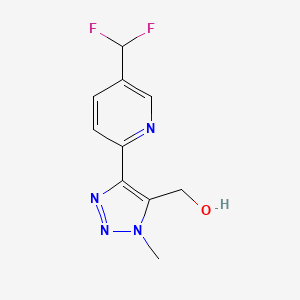![molecular formula C45H72CuF3O5P4S B14892429 Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD17018799 is a chemical compound with the molecular formula C45H72CuF3O5P4S and a molecular weight of 969.55 g/mol . It is a white to beige solid that is air-sensitive . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD17018799 involves the use of specific reagents and conditions to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including the use of catalysts, solvents, and controlled reaction environments.
Industrial Production Methods
Industrial production of MFCD17018799 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
MFCD17018799 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different chemical species.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state species, while reduction reactions may yield lower oxidation state species.
Aplicaciones Científicas De Investigación
MFCD17018799 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in industrial processes that require specific chemical properties, such as catalysis and material synthesis.
Mecanismo De Acción
The mechanism of action of MFCD17018799 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to MFCD17018799 include other copper-containing organometallic compounds with similar molecular structures and properties. Examples include:
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Uniqueness
MFCD17018799 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its air-sensitive nature and specific reactivity make it suitable for specialized applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C45H72CuF3O5P4S |
|---|---|
Peso molecular |
969.6 g/mol |
Nombre IUPAC |
copper(1+);(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate |
InChI |
InChI=1S/2C22H36OP2.CHF3O3S.Cu/c2*1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4;2-1(3,4)8(5,6)7;/h2*9-12,17-20H,5-8,13-16H2,1-4H3;(H,5,6,7);/q;;;+1/p-1/t2*17-,18-,19-,20-;;/m11../s1 |
Clave InChI |
XZAHMRIPYPSWIP-PIUBZBOESA-M |
SMILES isomérico |
CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3CC)CC)CC.CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
SMILES canónico |
CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
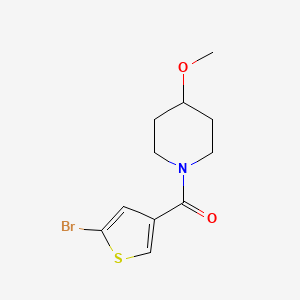
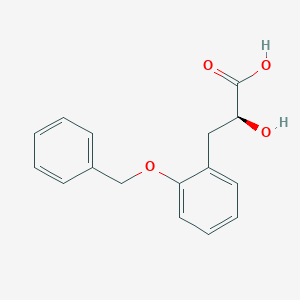


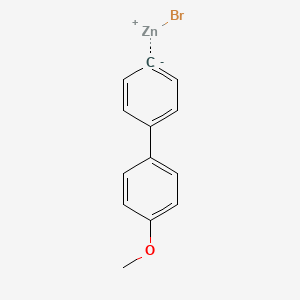
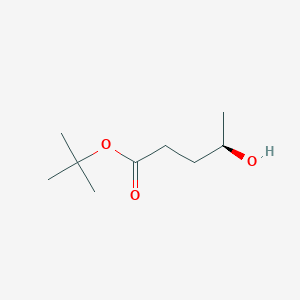
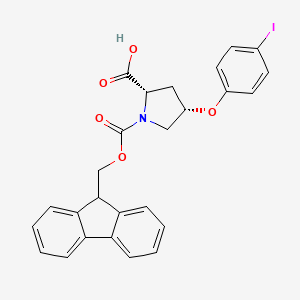
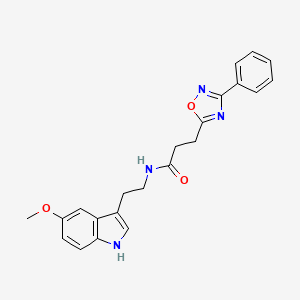
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
